2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide

IDO1 inhibition Immuno-oncology X-ray crystallography

Bridging IDO1 structural biology and immune-oncology drug discovery, this compound directly addresses the scarcity of co-crystallized tool ligands for binding-mode analysis. • Structurally confirmed IDO1 inhibitor with 2.539 Å co-crystal structure (PDB 9ese) enabling visual active-site engagement studies. • Unique pyrazin-2-yl-imidazole pharmacophore provides hydrogen-bonding and π-stacking capacity absent in simpler N-aryl carboxamide analogs. • Versatile scaffold for diversity-oriented synthesis, kinase selectivity screening, and fragment-based campaigns. For non-human research use.

Molecular Formula C19H16N6OS
Molecular Weight 376.44
CAS No. 2034449-58-4
Cat. No. B2819400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide
CAS2034449-58-4
Molecular FormulaC19H16N6OS
Molecular Weight376.44
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCCN3C=CN=C3C4=NC=CN=C4
InChIInChI=1S/C19H16N6OS/c26-18(16-13-27-19(24-16)14-4-2-1-3-5-14)23-9-11-25-10-8-22-17(25)15-12-20-6-7-21-15/h1-8,10,12-13H,9,11H2,(H,23,26)
InChIKeyQPRAFLAEMNXIDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034449-58-4 Identity & Procurement


2-Phenyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiazole-4-carboxamide (CAS 2034449-58-4) is a heterocyclic small molecule (C19H16N6OS, MW 376.44 g/mol) featuring a 2-phenylthiazole-4-carboxamide core linked via an ethyl spacer to a 2-(pyrazin-2-yl)-1H-imidazole moiety [1]. This compound belongs to a class of thiazole-carboxamide derivatives investigated for kinase inhibition and anticancer activity, with structural evidence supporting its ability to engage the Indoleamine 2,3-dioxygenase 1 (IDO1) enzyme as a bound inhibitor in a co-crystal structure (PDB 9ese) [2]. It is typically supplied at ≥95% purity for non-human research use [1].

IDO1 target engagement confirmed by co-crystal structure
Distinct pyrazin-2-yl-imidazole side chain for target selectivity studies
Supplied at research-grade purity for in vitro enzyme assays
Intended for non-human research use (RUO)

Generic Analogs Cannot Substitute CAS 2034449-58-4


The target compound’s 2-phenylthiazole-4-carboxamide core is shared by numerous analogs explored for anticancer activity [1]. However, the specific N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl) side chain is structurally unique among reported derivatives. In a series of 2-phenylthiazole-4-carboxamide derivatives evaluated against T47D, Caco-2, and HT-29 cell lines, substituent identity at the carboxamide position dramatically altered cytotoxicity (e.g., 3-fluoro analogs achieved IC50 <10 µg/mL, while other substituents showed markedly weaker activity) [1]. The pyrazin-2-yl-imidazole motif present in CAS 2034449-58-4 introduces additional hydrogen-bonding and π-stacking capacity absent in simpler N-aryl or N-alkyl carboxamide analogs, as evidenced by its direct observation in the IDO1 active site (PDB 9ese) [2]. This unique pharmacophore combination means that bulk procurement of generic 2-phenylthiazole-4-carboxamide derivatives cannot recapitulate the target engagement profile of CAS 2034449-58-4.

2-Methyl analog lacks IDO1 binding evidence
CAS 2097904-25-9 may not engage IDO1; co-crystal data is absent, limiting direct replacement in target engagement studies.
Generic carboxamide derivatives miss selectivity motif
2-Phenylthiazole-4-carboxamide analogs without the pyrazinyl-imidazole side chain may not confer IDO1 selectivity, shifting mechanism-of-action interpretation.
Thiophene-core analogs may not occupy IDO1 pocket
Thiophene replacements lack the thiazole nitrogen and 2-phenyl group required for hydrophobic sub-pocket interaction shown in the IDO1 co-crystal.

CAS 2034449-58-4 Comparative Evidence


IDO1 Active-Site Occupancy Evidence

The target compound is observed as a bound inhibitor in the IDO1 heme-containing active site at 2.539 Å resolution (PDB 9ese), providing direct evidence of target engagement [1]. In contrast, simpler 2-phenylthiazole-4-carboxamide derivatives from the Aliabadi et al. (2010) series lack the pyrazin-2-yl-imidazole side chain and have not been reported to occupy the IDO1 catalytic pocket [2]. The co-crystal structure demonstrates that the pyrazin-2-yl and imidazole rings of CAS 2034449-58-4 form specific polar contacts within the IDO1 active site that are sterically and electronically inaccessible to the N-arylacetamido-substituted analogs described in the anticancer SAR series [2].

IDO1 Co-crystal Engagement
Structural evidence
Target: co-crystallized with human IDO1 (2.54 Å); comparator: no IDO1 structural data for generic 2-phenylthiazole-4-carboxamide derivatives
Supports IDO1 target engagement study fit; may differentiate from broader class analogs.
Binding pose validated; functional inhibition requires further confirmation.
IDO1 inhibition Immuno-oncology X-ray crystallography

Physicochemical Differentiation from Closest Analog

The target compound (CAS 2034449-58-4, MW 376.44, C19H16N6OS) carries a 2-phenyl substituent on the thiazole ring, whereas the most closely related commercially available analog, 2-methyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-1,3-thiazole-4-carboxamide (CAS 2097904-25-9, MW 314.37, C14H14N6OS), bears a 2-methyl group [1]. The phenyl-for-methyl substitution increases molecular weight by 62.07 g/mol and adds an aromatic ring, which is predicted to increase LogP, polar surface area, and steric bulk. The 2-methyl analog has been anecdotally associated with antimicrobial screening, while the 2-phenyl compound has demonstrated IDO1 binding [2]. These differences in bulk and lipophilicity directly impact passive permeability, metabolic stability, and off-target promiscuity risk, making the two compounds non-interchangeable in lead optimization campaigns.

Physicochemical Profile vs 2-Methyl Analog
Context-dependent
ΔMW +62.07 g/mol; ΔLogP ≈ +1.3 (predicted); phenyl vs methyl substitution at thiazole 2-position
Profiles may differ in permeability and off-target risk; 2-methyl analog may not support identical SAR interpretation.
Values are predicted; experimental physicochemical profiling recommended.
Physicochemical properties Medicinal chemistry Lead optimization

Cytotoxicity SAR vs. IDO1 Selectivity

A series of 2-phenylthiazole-4-carboxamide derivatives bearing N-arylacetamido substituents at the carboxamide position were evaluated against T47D (breast), Caco-2 (colorectal), and HT-29 (colon) cancer cell lines, with the most potent analog (3-fluoro derivative) achieving IC50 values below 10 µg/mL across all three lines [1]. Separately, 2-phenylthiazole-4-carboxamide derivatives with halogen substituents on the phenyl ring (3-F, 2-F, 4-Cl) demonstrated caspase-3 activation in SKNMC, MCF-7, and HT-29 cells, confirming apoptosis induction [2]. The target compound CAS 2034449-58-4 incorporates a pyrazin-2-yl-imidazole-ethyl side chain at the carboxamide nitrogen, a motif not evaluated in either published cytotoxicity series. Given that Aliabadi et al. (2010) established that the carboxamide substituent is the primary driver of cytotoxic potency (IC50 ranging from <10 µg/mL to >50 µg/mL depending on substituent) [1], CAS 2034449-58-4 is expected to exhibit a distinct cytotoxicity profile. Its confirmed IDO1 binding (PDB 9ese) further suggests an orthogonal mechanism of action—immune checkpoint modulation via tryptophan catabolism—rather than direct cytotoxic activity [3].

Cytotoxicity Class Comparison
Class-level inference
Analog series: IC50
Class-level inference: target may act via IDO1 pathway, not direct cytotoxicity; requires cell-model endpoint review.
Direct cytotoxicity data for this compound not available; apoptosis pathway deconvolution pending.
Core Heterocycle Comparison
Cross-study comparable
Target: thiazole + phenyl, additional H-bond acceptor (N); thiophene-3-carboxamide analog: MW 299.35, lacks N and phenyl group. ΔMW +77.
Thiophene analogs may not recapitulate IDO1 binding interactions; core heterocycle influences molecular recognition.
Thiophene analogs lack IDO1 structural validation; binding pose may differ.
Cytotoxicity Structure-activity relationship Cancer cell lines

Heterocycle Differentiation from Thiophene Analogs

Two thiophene-based analogs bearing the identical N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl) side chain but replacing the 2-phenylthiazole-4-carboxamide core with thiophene-2-carboxamide (CAS not specified) or thiophene-3-carboxamide (CAS not specified, C14H13N5OS, MW 299.35 g/mol) are commercially available . The target compound (CAS 2034449-58-4) incorporates a thiazole ring, which provides an additional hydrogen-bond acceptor (ring sulfur and nitrogen) compared to thiophene, and a 2-phenyl substituent that increases molecular volume. The thiazole ring is isosteric with thiophene but introduces a nitrogen atom capable of acting as a hydrogen-bond acceptor, potentially altering target selectivity. In the IDO1 co-crystal structure (PDB 9ese), the thiazole ring of CAS 2034449-58-4 is positioned in a hydrophobic sub-pocket where the sulfur may engage in favorable van der Waals contacts not achievable with the smaller thiophene core [1].

Core Heterocycle Comparison
Cross-study comparable
Target: thiazole + phenyl, additional H-bond acceptor (N); thiophene-3-carboxamide analog: MW 299.35, lacks N and phenyl group. ΔMW +77.
Thiophene analogs may not recapitulate IDO1 binding interactions; core heterocycle influences molecular recognition.
Thiophene analogs lack IDO1 structural validation; binding pose may differ.
Linker optimization Heterocyclic SAR Binding mode

CAS 2034449-58-4 Application Scenarios


IDO1 Immuno-Oncology Probe Development

The confirmed co-crystal structure with human IDO1 (PDB 9ese, 2.539 Å resolution) establishes CAS 2034449-58-4 as a structurally characterized starting point for IDO1 inhibitor design. Researchers developing immune checkpoint modulators can use this compound as a tool ligand for binding-mode analysis, structure-based optimization, and as a reference inhibitor in enzymatic assays where direct active-site engagement has been visually confirmed, unlike the majority of 2-phenylthiazole-4-carboxamide analogs which lack any IDO1 structural annotation [1].

Kinase Inhibitor Lead Generation

The pyrazin-2-yl-imidazole motif has been identified in multiple kinase inhibitor scaffolds targeting the ATP-binding pocket. CAS 2034449-58-4, with its 2-phenylthiazole-4-carboxamide core, provides a distinctive hinge-binding pharmacophore that can be exploited in kinase selectivity screening panels. This compound enables exploration of kinase inhibition profiles orthogonal to the 2-methyl analog (CAS 2097904-25-9) or thiophene-core analogs, which lack the phenyl substituent required for hydrophobic back-pocket occupancy in certain kinase targets .

Chemical Library Design Reference

CAS 2034449-58-4 serves as a validated building block for diversity-oriented synthesis of pyrazin-2-yl-imidazole-thiazole-carboxamide libraries. Unlike the 2-phenyl-5-[(2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}-1H-imidazol-1-yl)methyl]-1,3-thiazole analog (ChemBase 318338), which incorporates a tetrahydropyrazolopyrazine group, the target compound contains a simpler pyrazine substitution, offering a less sterically congested scaffold for fragment-based screening and providing a clearer SAR readout in hit-to-lead campaigns [2].

IDO1 Mechanistic Probe for Apoptosis Studies

While 2-phenylthiazole-4-carboxamide derivatives with halogen substituents (3-F, 2-F, 4-Cl) have been shown to induce caspase-3 activation in SKNMC, MCF-7, and HT-29 cell lines [3], CAS 2034449-58-4 is predicted to operate via IDO1-mediated immunomodulation rather than direct cytotoxicity. This mechanistic dichotomy makes it a valuable tool for deconvoluting apoptosis induction pathways—specifically for discriminating between direct cytotoxic effects (observed with halogenated phenylthiazole-carboxamides) and immune-mediated cell killing (hypothesized for IDO1 inhibitors), provided that future studies confirm the lack of direct caspase activation for CAS 2034449-58-4.

Application
Selection Property
Validation Focus
IDO1 target engagement research
Co-crystal confirmed binding mode
IDO1 enzymatic inhibition and binding pose comparison
Kinase inhibitor lead generation
Pyrazinyl-imidazole pharmacophore; hydrophobic back-pocket potential
Kinase selectivity panel screening and ATP-pocket engagement
Chemical library design
Simplified pyrazine substitution vs tetrahydropyrazolopyrazine; scaffold diversity
Fragment-based screening and SAR readout in hit-to-lead campaigns
Apoptosis pathway deconvolution
Predicted IDO1-mediated immunomodulation vs direct cytotoxicity
Caspase-3 activation and cytotoxicity assays to discriminate mechanism
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